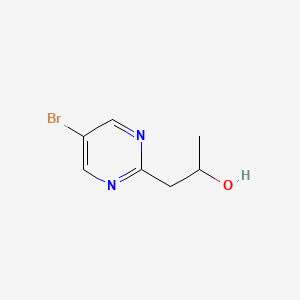
1-(5-Bromopyrimidin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications.
Méthodes De Préparation
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-2-ol typically involves the bromination of pyrimidine derivatives followed by the introduction of a propan-2-ol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Bromination: The pyrimidine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alcohol Addition: The brominated pyrimidine is then reacted with propan-2-ol under basic conditions to form the final product.
Analyse Des Réactions Chimiques
1-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
1-(5-Bromopyrimidin-2-yl)propan-2-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets. For example, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyrimidin-2-yl)propan-2-ol can be compared with similar compounds such as:
1-(5-Bromopyrimidin-2-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
5-Bromopyridin-2-ol: This compound has a pyridine ring instead of a pyrimidine ring and is used in similar research applications.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
1-(5-bromopyrimidin-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-5(11)2-7-9-3-6(8)4-10-7/h3-5,11H,2H2,1H3 |
Clé InChI |
VSLJVBJRHRHSQY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=C(C=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


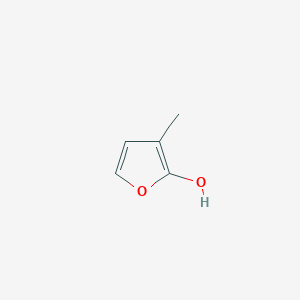
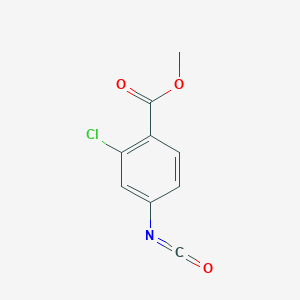
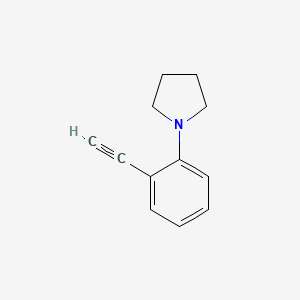


![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
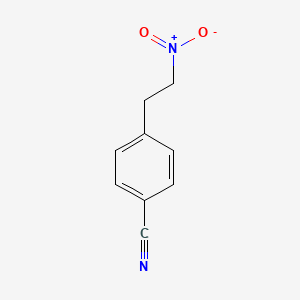
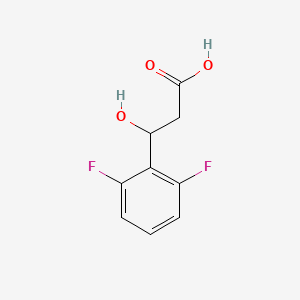
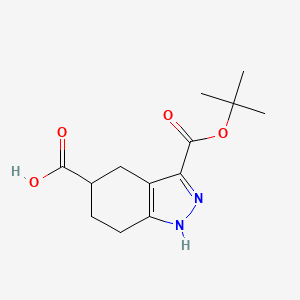
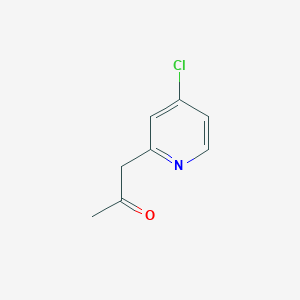
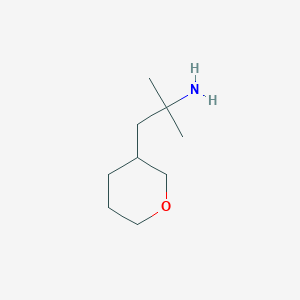
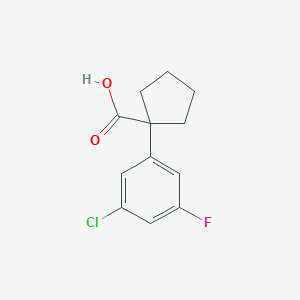
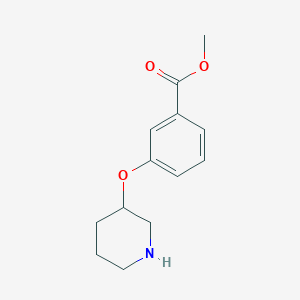
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
